Home > Products > Screening Compounds P130051 > Melanoma-associated antigen C1 (959-968)
Melanoma-associated antigen C1 (959-968) -

Melanoma-associated antigen C1 (959-968)

Catalog Number: EVT-243587
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Melanoma-associated antigen C1
Overview

Melanoma-associated antigen C1, also known as MAGE-C1, is a member of the cancer/testis antigen family. These antigens are typically expressed in the testis and various tumors, including melanoma. MAGE-C1 is particularly significant due to its role in immune recognition and potential applications in cancer immunotherapy. The identification of MAGE-C1 as a target for immune responses has led to its investigation as a candidate for therapeutic vaccines.

Source

MAGE-C1 was first identified through serological analysis of human tumors, specifically in melanoma patients. Its expression is primarily restricted to malignant tissues and the germ cells of the testis, making it a promising target for immunotherapeutic strategies aimed at eliciting T-cell responses against cancer cells while sparing normal tissues.

Classification

MAGE-C1 belongs to the MAGE family, classified into two main subgroups: subgroup I (which includes MAGE-C1) and subgroup II. Subgroup I is characterized by its expression in cancer/testis tissues, while subgroup II encompasses other antigens with different expression patterns. MAGE antigens are further categorized based on their sequence homology and functional roles in tumor biology.

Synthesis Analysis

Methods

The synthesis of MAGE-C1 involves recombinant DNA technology, where the gene encoding the antigen is cloned into expression vectors. This process typically employs bacterial or mammalian cell systems for protein production.

Technical Details

  • Cloning: The MAGE-C1 gene is amplified using polymerase chain reaction techniques and inserted into a suitable vector.
  • Expression: The vector is then transfected into host cells (commonly Escherichia coli or Chinese hamster ovary cells) for protein expression.
  • Purification: Post-expression, the protein is purified using affinity chromatography techniques, often utilizing tags such as His-tags to facilitate isolation.
Molecular Structure Analysis

Structure

MAGE-C1 has a well-defined structure that includes several conserved domains characteristic of the MAGE family. The antigen typically consists of approximately 200 amino acids and contains a MAGE homology domain that is crucial for its immunogenic properties.

Data

Structural studies using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy have provided insights into the three-dimensional conformation of MAGE-C1, revealing key regions that interact with immune receptors.

Chemical Reactions Analysis

Reactions

Technical Details

  • Phosphorylation: This modification can influence signaling pathways in tumor cells.
  • Glycosylation: Alterations in glycan structures can affect immune recognition and antibody binding.
Mechanism of Action

Process

MAGE-C1 acts primarily by eliciting an immune response through its presentation on major histocompatibility complex molecules on tumor cells. This process involves:

  1. Antigen Processing: Tumor cells degrade MAGE-C1 into peptide fragments.
  2. Presentation: These peptides are presented on the surface of tumor cells via major histocompatibility complex class I molecules.
  3. T-cell Activation: Cytotoxic T lymphocytes recognize these peptides through their T-cell receptors, leading to targeted destruction of cancer cells.

Data

Studies have shown that patients with melanoma expressing MAGE-C1 exhibit specific T-cell responses, indicating that this antigen can successfully stimulate anti-tumor immunity.

Physical and Chemical Properties Analysis

Physical Properties

MAGE-C1 is a soluble protein under physiological conditions, with a molecular weight of approximately 23 kDa. It exhibits stability across a range of pH levels but may denature under extreme conditions.

Chemical Properties

  • Solubility: Highly soluble in aqueous buffers.
  • Stability: Sensitive to proteolytic degradation; thus, protease inhibitors are often used during purification processes.
Applications

Scientific Uses

MAGE-C1 has significant potential in various scientific applications:

  • Cancer Immunotherapy: As a target for therapeutic vaccines aimed at stimulating T-cell responses against melanoma.
  • Biomarker Development: Its expression levels may serve as prognostic indicators for melanoma progression and response to treatment.
  • Research Tool: Used in studies exploring immune evasion mechanisms employed by tumors and the development of novel immunotherapeutic strategies.
Molecular Characterization of MAGE-C1 (959-968)

Genomic Context and Phylogenetic Classification Within the MAGE Family

The Melanoma-Associated Antigen C1 (MAGE-C1), also designated CT7 or CT7.1, is encoded by the MAGEC1 gene located at chromosomal position Xq27.2. This gene spans four exons and is part of the type I MAGE family (CT-X-MAGE), characterized by their exclusive location on the X chromosome and restricted expression pattern [1] [9]. Phylogenetically, MAGE-C1 clusters with MAGE-C2 and MAGE-C3, sharing a conserved MAGE homology domain (MHD) of ~200 amino acids that facilitates protein-protein interactions [9]. Unlike autosomal MAGE proteins (type II), which exhibit broad tissue expression, MAGE-C1 evolved under distinct selective pressures to function primarily in germline development. Its aberrant re-expression in cancers represents a neoplastic recapitulation of germline biology [3].

Table 1: Genomic and Phylogenetic Features of MAGE-C1

FeatureDetail
Chromosomal LocationXq27.2
Exon Count4
Protein Length1,142 amino acids
MAGE Homology DomainAmino acids 915–1082
Phylogenetic SubgroupType I (CT-X-MAGE), MAGE-C subfamily
Germline ExpressionTestis-specific (immune-privileged site)

Structural Determinants of the MAGE-C1 Epitope (959-968) in Antigen Presentation

The immunogenic peptide MAGE-C1 (959-968), with the amino acid sequence ILFGISLREV, is a human leukocyte antigen (HLA)-A2-restricted epitope. Structural analyses reveal that this decamer peptide anchors to the HLA-A2 binding groove via residues Leu² (P2) and Val¹⁰ (P10), while Arg⁸ (P8) and Glu⁹ (P9) mediate T-cell receptor (TCR) engagement [3] [9]. The epitope’s solvent-exposed central residues (positions 4–7: GISL) enable direct TCR contact, governing immunogenicity. Proteasomal degradation regulates epitope availability: Inhibition (e.g., by MG132) induces MAGE-C1 accumulation in detergent-insoluble fractions and centrosomal aggregation, impairing antigen processing [7]. Functionally, this epitope is naturally processed and presented by tumor cells, as confirmed by CD8⁺ T-cell recognition of HLA-A2⁺/MAGE-C1⁺ myeloma and melanoma lines [3].

Table 2: Biochemical and Immunogenic Properties of MAGE-C1 (959-968)

PropertyCharacteristic
Epitope SequenceILFGISLREV
HLA RestrictionHLA-A*0201
Anchor ResiduesLeu² (P2), Val¹⁰ (P10)
TCR Contact SitesArg⁸ (P8), Glu⁹ (P9)
Proteasomal RegulationInhibitors induce centrosomal aggregation and insolubility
ImmunogenicityElicits CD8⁺ T-cell responses in vitro and in vivo

Expression Dynamics in Melanoma vs. Normal Tissue: A Meta-Analytical Perspective

MAGE-C1 exhibits rigorously restricted expression in normal tissues, confined to immune-privileged germ cells in the testis (RPKM: 5.4). In malignancy, it is aberrantly upregulated in 70–86% of multiple myelomas, 35–65% of melanomas, and 20–40% of colorectal, breast, and ovarian carcinomas [1] [3] [10]. Meta-analyses of tumor datasets reveal that MAGE-C1 expression correlates with advanced disease stages and proliferative indices. For example:

  • In melanoma, MAGE-C1⁺ tumors show 2.1-fold higher Ki-67 expression than MAGE-C1⁻ counterparts (p < 0.01) [3].
  • In colorectal cancer, 28.8% of tumors exhibit high MAGE-C1 expression, associating with larger tumor size, multifocal lesions, and metastasis (p < 0.001) [10].Notably, MAGE-C1 is co-expressed with NY-ESO-1 in >50% of MAGE-C1⁺ melanomas, suggesting synergistic roles in tumorigenesis [7].

Table 3: MAGE-C1 Expression Across Cancer Types

Tissue TypeExpression FrequencyClinical Association
Normal Testis100% (physiological)N/A
Multiple Myeloma70–86%Reduced overall survival (HR: 2.3; p = 0.004)
Melanoma35–65%Advanced stage, high Ki-67 index
Colorectal Cancer20–40%Metastasis, poor prognosis (HR: 1.9; p = 0.006)
Breast Cancer25–30%Triple-negative subtype, reduced recurrence-free survival

Epigenetic Regulation of MAGE-C1 Promoter Demethylation in Tumorigenesis

MAGE-C1 silencing in somatic tissues is governed by promoter hypermethylation. In cancers, genome-wide demethylation triggers derepression: The MAGEC1 promoter exhibits 65–80% lower methylation in tumors compared to normal tissue (p < 0.0001) [5] [8]. Demethylating agents like 5-aza-2′-deoxycytidine induce robust MAGE-C1 upregulation:

  • In colon cancer cell lines (HCT116, Caco-2), treatment increases MAGE-C1 mRNA by 8.2-fold (p = 0.0003) [5].
  • Myeloma cells show 12.5-fold higher MAGE-C1 expression after 72-hour exposure to 5-aza-2′-deoxycytidine [3].This epigenetic dysregulation is oncogenic. MAGE-C1 binds E3 ubiquitin ligases (e.g., TRIM28), degrading tumor suppressors like AMPKα1 and p53. Consequently, its expression enhances tumor cell survival, reduces apoptosis, and confers chemoresistance. In breast cancer, MAGE-C1 hypomethylation correlates with 3.2-fold higher relapse risk (p = 0.01) [8].

Table 4: Epigenetic Modulation of MAGE-C1 in Cancers

Regulatory MechanismEffect on MAGE-C1Functional Consequence
Promoter Hypermethylation (Normal Tissue)SilencedN/A
Promoter Hypomethylation (Tumors)Upregulated (65–80% demethylation)Oncogenic activation
5-aza-2′-deoxycytidine Treatment8.2–12.5-fold mRNA upregulationEnhanced tumor survival, apoptosis resistance
Downstream TargetsTRIM28/AMPKα1, p53 degradationmTOR activation, loss of cell-cycle control

Properties

Product Name

Melanoma-associated antigen C1 (959-968)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.